![molecular formula C12H15NO3S B14131348 Ethyl 2-[(ethoxythioxomethyl)amino]benzoate CAS No. 928707-71-5](/img/structure/B14131348.png)
Ethyl 2-[(ethoxythioxomethyl)amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[(ethoxythioxomethyl)amino]benzoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant fragrances and are commonly found in various natural and synthetic products. This particular compound is notable for its unique structure, which includes an ethoxythioxomethyl group attached to an amino-substituted benzoate ester.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(ethoxythioxomethyl)amino]benzoate typically involves the esterification of 2-aminobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction proceeds under reflux conditions to ensure complete conversion of the acid to the ester. The ethoxythioxomethyl group is introduced through a subsequent reaction involving ethyl chloroformate and sodium ethoxide, followed by the addition of carbon disulfide to form the thioxomethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-[(ethoxythioxomethyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioxomethyl group to a thiol or a sulfide.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or thiourea are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Amino or thiol-substituted benzoates.
Aplicaciones Científicas De Investigación
Ethyl 2-[(ethoxythioxomethyl)amino]benzoate has several applications in scientific research:
Biology: Studied for its potential as a biochemical probe due to its unique functional groups.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Ethyl 2-[(ethoxythioxomethyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxythioxomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.
Comparación Con Compuestos Similares
Ethyl 2-[(ethoxythioxomethyl)amino]benzoate can be compared with other similar compounds, such as:
Ethyl 2-aminobenzoate: Lacks the thioxomethyl group, making it less reactive in certain chemical reactions.
Ethyl 4-aminobenzoate: Has a different substitution pattern on the benzene ring, leading to different reactivity and biological activity.
Ethyl 2-[(methylthioxomethyl)amino]benzoate: Similar structure but with a methyl group instead of an ethoxy group, affecting its solubility and reactivity.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
928707-71-5 |
|---|---|
Fórmula molecular |
C12H15NO3S |
Peso molecular |
253.32 g/mol |
Nombre IUPAC |
ethyl 2-(ethoxycarbothioylamino)benzoate |
InChI |
InChI=1S/C12H15NO3S/c1-3-15-11(14)9-7-5-6-8-10(9)13-12(17)16-4-2/h5-8H,3-4H2,1-2H3,(H,13,17) |
Clave InChI |
UHGFJRTXJWOHAT-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=CC=C1NC(=S)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


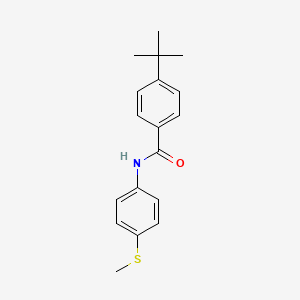

![3,4-dihydrodibenzo[b,d]furan-1(2H)-one](/img/structure/B14131280.png)
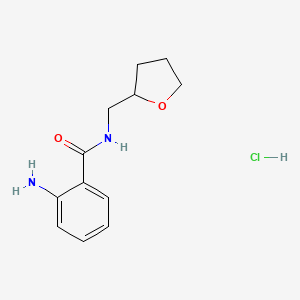

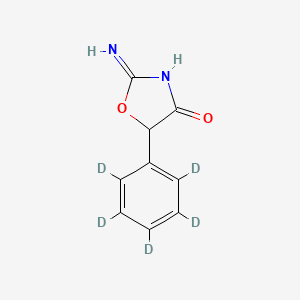


![[4-[[4-(diethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-diethylazanium;methane](/img/structure/B14131312.png)
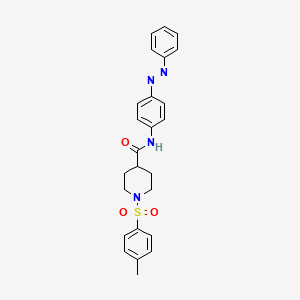
![1-Ethyl-N-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B14131324.png)
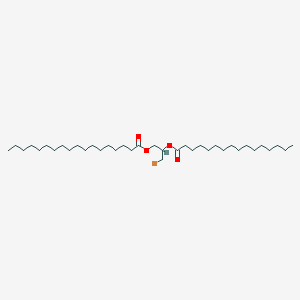
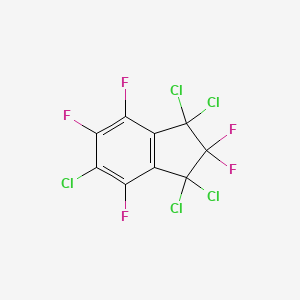
![[4-[[4-(diethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-diethylazanium;methane](/img/structure/B14131338.png)
